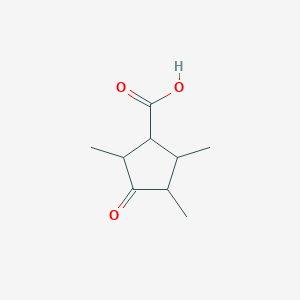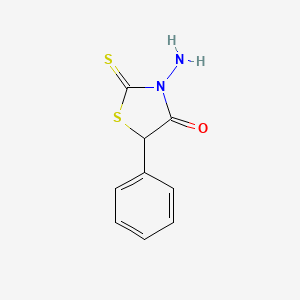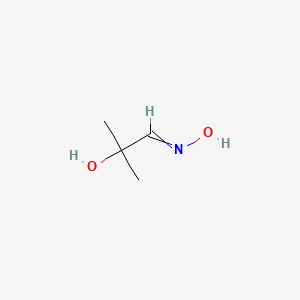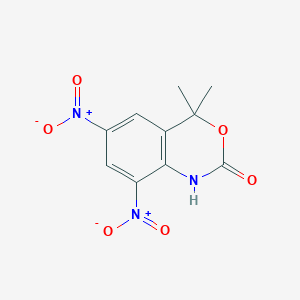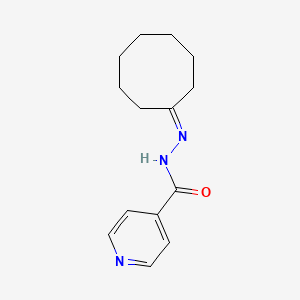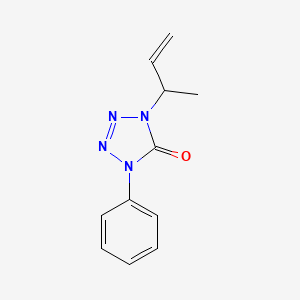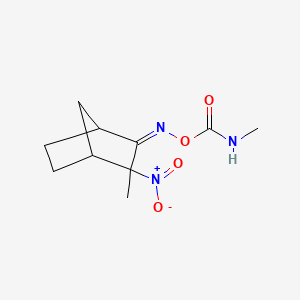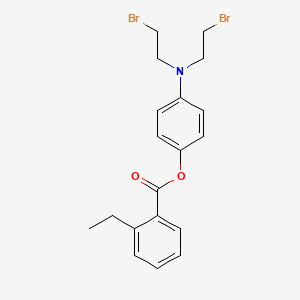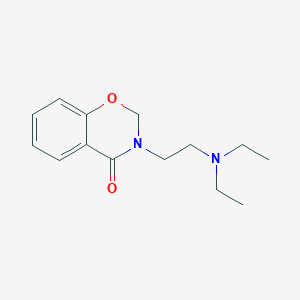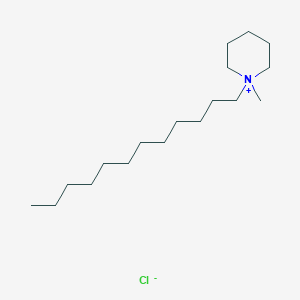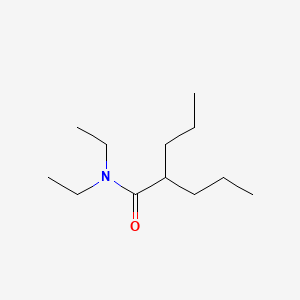
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is a compound with the molecular formula (C2H5O)2P(O)CH2CO2Si(CH3)3. It is also known as diethyl (trimethylsilyloxycarbonylmethyl)phosphonate. This compound is notable for its use in various chemical reactions and its role as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester typically involves the reaction of diethyl phosphonoacetic acid with trimethylsilylating agents. Common silylating agents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production. The choice of silylating agents and reaction conditions may vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Acylation Reactions: The compound can be acylated with carboxylic acid chlorides in the presence of magnesium chloride to form β-keto phosphonates.
Common Reagents and Conditions
Silylating Agents: Hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine.
Solvents: 1,4-dioxane, tetrahydrofuran (THF).
Catalysts: Magnesium chloride for acylation reactions.
Major Products Formed
β-Keto Phosphonates: Formed through acylation reactions.
Substituted Phosphonates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is used in various scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of α,β-unsaturated acids and other organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Industrial Chemistry: Used in large-scale chemical production processes.
Mecanismo De Acción
The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester involves the formation of reactive intermediates that facilitate various chemical transformations. The trimethylsilyl group acts as a protecting group, enhancing the stability and reactivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (trimethylsilyloxycarbonylmethyl)phosphonate
- Trimethylsilyl diphenylphosphinite
- Diethyl [1-(trimethylsiloxy)-1-methylethyl]phosphonate
Uniqueness
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
22749-09-3 |
|---|---|
Fórmula molecular |
C10H28NO3PSi2 |
Peso molecular |
297.48 g/mol |
Nombre IUPAC |
diethoxy-trimethylsilylimino-trimethylsilyloxy-λ5-phosphane |
InChI |
InChI=1S/C10H28NO3PSi2/c1-9-12-15(13-10-2,11-16(3,4)5)14-17(6,7)8/h9-10H2,1-8H3 |
Clave InChI |
AKRJDKUHSNFQQC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=N[Si](C)(C)C)(OCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


